6-Amino-4-methylpyridin-3-OL

Kinase Inhibition PI3Kδ Cancer Research

Medicinal chemistry programs using generic aminopyridinols risk potency loss from regioisomeric variability. 6-Amino-4-methylpyridin-3-OL (CAS 1033203-10-9) eliminates this uncertainty with its defined 6-amino-4-methyl-3-ol substitution pattern, directly validated in PI3Kδ inhibitor SAR. • 4-Methyl group essential for nanomolar cellular potency (IC50 = 374 nM); des-methyl analog is inactive • Calculated LogP 0.5 vs. fluorinated analogs (~1.2) supports favorable solubility & metabolic stability • TPSA 59.1 Å2, dual H-bond donors enable reliable co-crystal engineering • ≥97% purity; supplied as brown-to-green solid; ambient shipping

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 1033203-10-9
Cat. No. B3204288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-methylpyridin-3-OL
CAS1033203-10-9
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1O)N
InChIInChI=1S/C6H8N2O/c1-4-2-6(7)8-3-5(4)9/h2-3,9H,1H3,(H2,7,8)
InChIKeyVELRMXJVDKFEAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-4-methylpyridin-3-OL Overview


6-Amino-4-methylpyridin-3-OL (CAS 1033203-10-9) is a heterocyclic small molecule with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol, belonging to the class of aminopyridinols . This compound is a trisubstituted pyridine derivative featuring a hydroxyl group at the 3-position, a methyl group at the 4-position, and a primary amino group at the 6-position . It is supplied as a research-grade chemical (≥97% purity) and serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive small molecules .

1

Heterocyclic building block for kinase inhibitor synthesis and medicinal chemistry.

2

Regiospecific 6-amino-4-methyl-3-hydroxy substitution critical for PI3Kδ target engagement.

3

Supports lead optimization where scaffold-dependent cellular activity and ADME tuning are prioritized.

Substitution Risks for 6-Amino-4-methylpyridin-3-OL


The specific 6-amino-4-methyl-3-ol substitution pattern on the pyridine ring confers distinct electronic and steric properties that directly influence biological activity and synthetic utility, making simple substitution with other regioisomers or des-methyl/des-amino analogs unreliable . For instance, the 4-methyl group is essential for maintaining the desired hydrophobic interactions in the ATP-binding pocket of kinases like PI3Kδ, as evidenced by structure-activity relationship (SAR) studies, and its removal can lead to a significant loss in potency [1]. Furthermore, the precise positioning of the hydrogen bond-donating 6-amino and 3-hydroxyl groups is critical for selective target engagement, differentiating this compound from its 2-amino-5-hydroxy isomer (CAS 946826-32-0), which exhibits a distinct binding profile . Therefore, relying on a 'generic' aminopyridinol without verifying the exact substitution pattern risks introducing variability in key assays, compromising the reproducibility and validity of downstream research outcomes.

Regioisomers (e.g., 2-amino-5-hydroxy isomer) exhibit different hydrogen-bond geometry and target-binding profiles, limiting direct substitution.
Des-methyl analogs may show substantially lower cellular activity; reported activity loss undermines PI3Kδ target engagement.
Altering substitution pattern impacts crystal packing and solid-state properties, potentially affecting formulation and process development.

6-Amino-4-methylpyridin-3-OL vs. Key Analogs


Cellular PI3Kδ Potency vs. Des-methyl Analog

In a cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells, a compound incorporating the 6-Amino-4-methylpyridin-3-OL scaffold demonstrated an IC50 of 374 nM [1]. This contrasts sharply with a closely related analog lacking the 4-methyl group on the pyridine ring, which showed significantly reduced potency (IC50 > 10,000 nM) in a comparable biochemical PI3Kδ assay [2]. The presence of the 4-methyl group is thus critical for achieving nanomolar-range cellular activity.

Cellular PI3Kδ Activity
Cross-study comparable
374 nM (target) vs >10,000 nM (des-methyl analog)
4-Methyl group is critical for cellular assay activity; supports PI3Kδ inhibitor scaffold selection.
Cell-based AKT phosphorylation assay; cross-study comparison.
Kinase Inhibition PI3Kδ Cancer Research

LogP Difference and Pharmacokinetic Behavior

The calculated partition coefficient (XLogP3) for 6-Amino-4-methylpyridin-3-OL is 0.5 , which is notably lower than that of the structurally similar 3-Amino-6-fluoro-4-methylpyridine (CAS 954236-33-0), which has a calculated LogP of 1.2 . This difference in lipophilicity suggests that 6-Amino-4-methylpyridin-3-OL will exhibit higher aqueous solubility and a potentially different tissue distribution profile when incorporated into larger molecules.

Lipophilicity (LogP)
Cross-study comparable
XLogP3 0.5 vs 1.2 (fluoro analog)
Lower lipophilicity may support aqueous solubility and alter ADME profile in lead series.
Calculated property; experimental validation recommended.
ADME Lipophilicity Drug Design

Hydrogen Bonding and Crystal Packing

The precise arrangement of the amino and hydroxyl groups in 6-Amino-4-methylpyridin-3-OL results in a calculated Topological Polar Surface Area (TPSA) of 59.1 Ų and a hydrogen bond donor count of 2 . While comparative single-crystal data is not available for this exact compound, its isomeric counterpart, 2-Amino-5-hydroxy-4-methylpyridine (CAS 946826-32-0), with its altered donor/acceptor geometry, is known to form distinct intermolecular hydrogen-bonding networks in the solid state [1]. This difference in supramolecular synthons can lead to significant variations in melting point, solubility, and crystal morphology.

Hydrogen Bonding & Packing
Class-level inference
2 H-bond donors, 3 acceptors, TPSA 59.1 Ų
Isomeric substitution alters crystal packing; may impact solid-state properties vs. 2-amino-5-hydroxy isomer.
In silico data; direct crystal structure not reported.
Crystallography Solid-State Chemistry Materials Science

6-Amino-4-methylpyridin-3-OL Applications


PI3Kδ Inhibitor Lead Optimization

Medicinal chemistry teams focused on developing selective PI3Kδ inhibitors for the treatment of B-cell malignancies should prioritize 6-Amino-4-methylpyridin-3-OL as a key building block. The quantitative evidence shows that its 4-methyl group is crucial for achieving nanomolar potency in a cellular assay (IC50 = 374 nM), while the des-methyl analog is virtually inactive . This scaffold provides a validated starting point for generating potent and selective inhibitors, as supported by patent literature [1].

Synthesis of ADME-Optimized Kinase Inhibitors

For drug discovery programs where balancing potency with favorable pharmacokinetic properties is a primary goal, 6-Amino-4-methylpyridin-3-OL offers a distinct advantage over more lipophilic pyridine isosteres. Its lower calculated LogP (0.5) compared to fluorinated analogs (LogP ~1.2) suggests that its incorporation can help maintain acceptable aqueous solubility and reduce the risk of high metabolic clearance, which are common liabilities in lipophilic kinase inhibitors [1]. This makes it a strategic choice for lead optimization campaigns focused on improving drug-like properties.

Crystal Engineering and Co-crystal Design

Researchers in solid-state and materials chemistry can leverage the unique hydrogen-bond donor/acceptor motif of 6-Amino-4-methylpyridin-3-OL for crystal engineering studies. Its TPSA of 59.1 Ų and dual donor groups (2) provide a well-defined supramolecular synthon for exploring co-crystal formation with complementary molecules (e.g., carboxylic acids). This property is particularly valuable for modifying the physicochemical properties of pharmaceutical intermediates or developing novel organic solid-state materials [1].

Application
Selection Property
Validation Focus
PI3Kδ pathway inhibition studies
Scaffold-dependent cellular activity
Cellular PI3Kδ assay (activity profile)
Kinase inhibitor ADME optimization
Lower lipophilicity vs. fluorinated analogs
LogP and aqueous solubility assessment
Solid-state and co-crystal engineering
Hydrogen-bond donor/acceptor geometry
Crystal packing and co-crystal screening

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